

# Cortodoxone-d2: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Cortodoxone-d2	
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For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **Cortodoxone-d2**, a deuterated analog of the endogenous glucocorticoid steroid hormone, Cortodoxone. This guide details the available analytical data, outlines relevant experimental protocols for its characterization, and presents a visual representation of a typical analytical workflow. **Cortodoxone-d2** serves as a valuable internal standard for the accurate quantification of Cortodoxone in various biological matrices.

### **Quantitative Data Summary**

The following table summarizes the key analytical and physical data for **Cortodoxone-d2**, compiled from various sources.



Parameter	Value	Source(s)
Chemical Identity		
Chemical Name	11-Deoxycortisol-d2	DC Chemicals, MedChemExpress
Synonyms	Cortexolone-d2, Reichstein's substance S-d2	MedChemExpress
CAS Number	1271728-08-5	DC Chemicals
Molecular Formula	C21H28D2O4	DC Chemicals
Molecular Weight	348.47 g/mol	DC Chemicals
Purity		
Purity (by HPLC)	99.00%	MedChemExpress
Physical Properties		
Appearance	Solid	-
Storage Conditions	Powder: -20°C for 2 years; In DMSO: -80°C for 6 months	DC Chemicals

# **Experimental Protocols**

Detailed experimental protocols for the comprehensive analysis of **Cortodoxone-d2** are crucial for its proper application in research. The following sections describe methodologies for identity confirmation and purity assessment, based on established analytical techniques for steroids.

### **Identity Confirmation by Mass Spectrometry (MS)**

Objective: To confirm the molecular weight and structure of **Cortodoxone-d2**.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for the analysis of steroids.[1]

• Sample Preparation: A stock solution of **Cortodoxone-d2** is prepared in a suitable organic solvent such as methanol or acetonitrile. This stock is further diluted to an appropriate



concentration for LC-MS/MS analysis.

- · Chromatographic Separation:
  - Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 μm particle size) is typically used for the separation of steroids.
  - Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), is employed.
  - Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
  - Injection Volume: 1-5 μL.
- Mass Spectrometric Detection:
  - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for steroids.
  - Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap)
     can be used.
  - Data Acquisition: The instrument is operated in full scan mode to determine the parent ion mass (m/z) corresponding to [M+H]+. For structural confirmation, product ion scans (MS/MS) are performed by fragmenting the parent ion. The resulting fragmentation pattern is characteristic of the molecule's structure.

# Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the **Cortodoxone-d2** sample by separating it from any potential impurities.

#### Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μm particle size).



- Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. The exact composition should be optimized to achieve good separation.
- Detection: UV detection at a wavelength where Cortodoxone absorbs, typically around 242 nm.
- Sample Preparation: A known concentration of Cortodoxone-d2 is dissolved in the mobile phase.
- Analysis: The sample is injected into the HPLC system. The retention time and peak area of the main component (Cortodoxone-d2) are recorded. Purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

# Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural information and confirm the position of the deuterium labels.

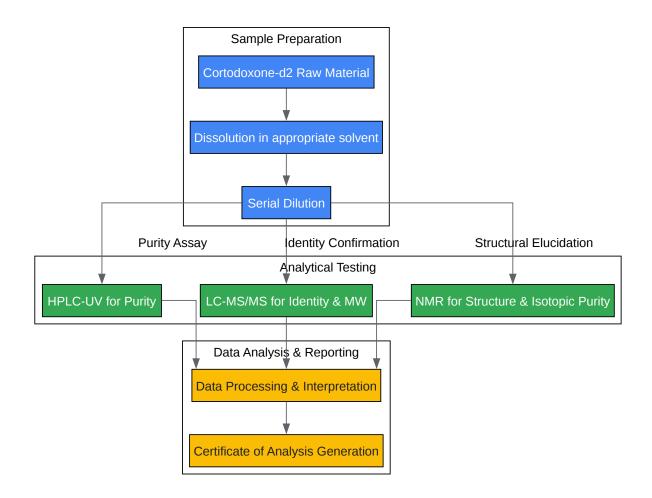
#### Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The **Cortodoxone-d2** sample is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).
- ¹H NMR: The ¹H NMR spectrum will show signals for all non-deuterated protons in the molecule. The absence or significant reduction of signals at the positions of deuteration confirms the isotopic labeling.
- ¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
- 2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.



## **Visualized Analytical Workflow**

The following diagram illustrates a typical workflow for the quality control and analysis of a **Cortodoxone-d2** standard.



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Caption: Analytical workflow for **Cortodoxone-d2** characterization.



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### References

- 1. medchemexpress.com [medchemexpress.com]
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